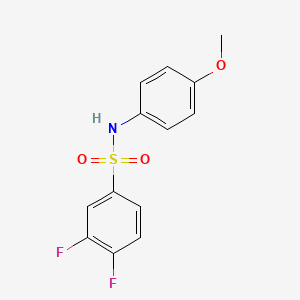![molecular formula C15H18N2O2 B7477044 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7477044.png)
3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, commonly known as MDL-100,240, is a synthetic compound that belongs to the spirocyclic class of compounds. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). MDL-100,240 has shown potential therapeutic effects in the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
MDL-100,240 works by inhibiting the enzyme 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, MDL-100,240 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
MDL-100,240 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes. In addition, MDL-100,240 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDL-100,240 in lab experiments is its potent and selective inhibition of 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which allows for the study of the physiological effects of GLP-1 and GIP without interference from 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. However, one limitation is that MDL-100,240 is a synthetic compound and may not accurately reflect the physiological effects of endogenous GLP-1 and GIP.
Orientations Futures
1. Further research into the potential therapeutic effects of MDL-100,240 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
2. Development of more potent and selective 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione inhibitors.
3. Investigation of the long-term safety and efficacy of MDL-100,240 in the treatment of type 2 diabetes.
4. Study of the anti-inflammatory effects of MDL-100,240 in other inflammatory diseases.
5. Investigation of the potential use of MDL-100,240 in combination with other anti-diabetic drugs for improved glucose control.
Méthodes De Synthèse
MDL-100,240 can be synthesized by the reaction of 2-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1,3-dichloro-2-propanol to form the spirocyclic compound.
Applications De Recherche Scientifique
MDL-100,240 has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes.
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-2-3-7-12(11)10-17-13(18)15(16-14(17)19)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXVFBLXOOFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)
![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)
![N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7477007.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)
![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B7477039.png)
![[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate](/img/structure/B7477050.png)
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide](/img/structure/B7477055.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)